molecular formula C18H15F2NO4S B1354235 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide CAS No. 301693-32-3

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B1354235
CAS No.: 301693-32-3
M. Wt: 379.4 g/mol
InChI Key: ZMVDDLUMOMUNMY-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . The presence of the difluorophenyl group could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a difluorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzenesulfonamides are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the difluorophenyl group may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Polymorphism and Solubility Studies

  • CG100649, a derivative of the compound , was investigated for the existence of polymorphs, and its different crystal forms were characterized. This study provided insights into the solubility and stability of these forms, which is crucial for pharmaceutical development (Kyeon, Bang, & Sohn, 2017).

Anticancer and Radioprotective Potential

  • Derivatives of this compound were explored for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines. Additionally, some derivatives demonstrated radioprotective activity, which could be valuable in cancer treatment (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Photodynamic Therapy Applications

  • New benzenesulfonamide derivative groups were studied for their use in photodynamic therapy, a cancer treatment method. These studies focus on the photophysical and photochemical properties, essential for effective treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Neuroprotective Effects

  • Novel sulfonamide derivatives showed significant inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are relevant for developing treatments for conditions like Alzheimer's disease (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

Antiproliferative Activity in Cancer Research

Design of Multi-Target Anticancer Agents

  • Research on pyrazolylbenzenesulfonamides focused on their potential as multi-target agents for cancer treatment. These compounds showed promise in inhibiting crucial enzymes involved in cancer progression (Gul, Mete, Eren, Sakagami, & others, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various biological processes.

Biochemical Analysis

Biochemical Properties

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and other sulfonamide-sensitive enzymes. The compound’s sulfonamide group allows it to bind to the active sites of these enzymes, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, particularly in inhibiting the growth of certain bacteria and cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell survival and metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their activity. This inhibition disrupts the enzyme’s normal function, leading to downstream effects on cellular processes. The compound also affects gene expression by modulating transcription factors and signaling pathways, resulting in changes in protein synthesis and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage and altered metabolic functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Its localization within cells can affect its interaction with target enzymes and proteins, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with enzymes and proteins, modulating its biochemical and cellular effects .

Properties

IUPAC Name

4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVDDLUMOMUNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467673
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301693-32-3
Record name 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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